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[8)-alpha-Neu5Ac-(2->]5

Endo-N-acetylneuraminidase Substrate specificity Bacteriophage enzymology

Researchers studying polysialic acid biology face a critical gap: unfractionated colominic acid and shorter oligomers (DP3, DP4) yield irreproducible enzymatic and immunological data. DP5-a chemically defined homopentamer purified to ≥95% by HPLC-eliminates this variability. • Minimum endo-N substrate: Essential positive control for bacteriophage endo-N activity validation (DP3/DP4 are not cleaved). • Optimal polyST acceptor: Delivers maximal ST8SiaII/IV elongation rates for high-throughput inhibitor screening. • Antibody calibration anchor: Required for mAb 12E3 (DP≥5) epitope mapping; indispensable negative control in complement pathway studies. White to almost white powder. Store frozen (<0°C) under inert gas. Global shipping.

Molecular Formula C55H87N5O41
Molecular Weight 1474.3 g/mol
Cat. No. B8208817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[8)-alpha-Neu5Ac-(2->]5
Molecular FormulaC55H87N5O41
Molecular Weight1474.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O
InChIInChI=1S/C55H87N5O41/c1-16(66)56-31-21(71)6-51(92,46(82)83)97-42(31)37(78)27(12-62)93-53(48(86)87)8-23(73)33(58-18(3)68)44(99-53)39(80)29(14-64)95-55(50(90)91)10-25(75)35(60-20(5)70)45(101-55)40(81)30(15-65)96-54(49(88)89)9-24(74)34(59-19(4)69)43(100-54)38(79)28(13-63)94-52(47(84)85)7-22(72)32(57-17(2)67)41(98-52)36(77)26(76)11-61/h21-45,61-65,71-81,92H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,51+,52+,53+,54+,55+/m0/s1
InChIKeyOTKVNEDTPKWPFD-PFGYXDNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DP5 Oligosialic Acid Pentamer: Defined α2,8-Linked PolySia Standard


[8)-alpha-Neu5Ac-(2->]5, synonymously oligosialic acid DP5 or N-acetylneuraminic acid pentamer α(2→8), is a chemically defined homopentamer of five N-acetylneuraminic acid (Neu5Ac) residues linked exclusively through α2→8 glycosidic bonds [1]. With molecular formula C₅₅H₈₇N₅O₄₁ (MW 1474.30 Da) and CAS 110935-75-6, this compound occupies a critical boundary position within the oligo/polysialic acid continuum: it sits precisely at the threshold where several biologically significant chain-length-dependent properties emerge, distinguishing it from both shorter oligomers (DP3, DP4) and longer polysialic acid chains [2]. Unlike polydisperse colominic acid preparations (average DP ~43), DP5 is a single molecular entity purified to ≥95% homogeneity by HPLC, enabling reproducible, quantitative structure–function studies .

Why DP5 Cannot Be Replaced by Generic Substitutes in Quantitative Bioassays


The α2,8-linked oligo/polysialic acid system exhibits discontinuous, chain-length-dependent functional thresholds that preclude generic substitution. A trisialic acid (DP3) unit is the minimal acceptor for mammalian polysialyltransferases [1], yet DP5 is the shortest oligomer that supports maximal enzymatic elongation rates [2] and is simultaneously the absolute minimum substrate for bacteriophage endo-N-acetylneuraminidase (endo-N) [3]. For immunological detection, monoclonal antibody 12E3 requires DP ≥ 5 for recognition, whereas A2B5 preferentially binds DP3 [4]. In complement biology, DP5 and DP3 are functionally inert (no properdin binding or alternative pathway inhibition), while longer polySia avDP20 is active [5]. Consequently, substituting DP5 with DP3, DP4, monomeric Neu5Ac, or unfractionated colominic acid introduces qualitative and quantitative errors that compromise assay validity across enzymatic, immunological, and functional studies.

Head-to-Head Evidence: DP5 vs. Oligomeric Analogs and Polydisperse PolySia


Endo-N Substrate Specificity: DP5 Is the Minimum Cleavable Oligomer

Bacteriophage-derived endo-N-acetylneuraminidase (endo-N) exhibits an absolute minimum chain-length requirement of five sialyl residues for catalytic activity. DP2, DP3, and DP4 are not hydrolyzed and do not inhibit depolymerization of longer polysialic acid chains. Thus, DP5 is the shortest commercially available defined oligomer that can serve as a substrate for endo-N activity assays [1]. In contrast, longer polymers (DP ~200) are substantially better substrates (Km 50–70 μM) than oligomers of DP 10–20 (Km ~1.2 mM), demonstrating that DP5 sits at the functional threshold but is not kinetically equivalent to longer substrates [2].

Endo-N-acetylneuraminidase Substrate specificity Bacteriophage enzymology PolySia degradation

Polysialyltransferase Acceptor: DP5 Delivers Maximal Elongation Rate

Using an HPLC-based quantitative assay that resolves sialyloligomers of DP 1–16, Ferrero et al. demonstrated that the E. coli K-235 sialyltransferase complex requires a minimum acceptor length of three Neu5Ac residues (DP3) to initiate elongation. Free Neu5Ac (DP1) and (Neu5Ac)₂ (DP2) are not recognized as substrates. Critically, the maximal rate of polymer elongation is achieved only when (Neu5Ac)₅ (DP5) is used as the exogenous acceptor [1]. This establishes DP5 as the kinetically optimal acceptor among short defined oligomers—DP3 and DP4 are functional but suboptimal.

Polysialyltransferase Colominic acid biosynthesis Acceptor substrate specificity Enzyme kinetics

12E3 Antibody Epitope: DP5 Is the Minimum Recognized Chain Length

The monoclonal antibody 12E3 is a gold-standard reagent for detecting oligo/polysialic acid on NCAM and integrins in mammalian tissues [1]. Systematic epitope mapping using lipid-conjugated oligo/polySia of defined DP established that 12E3 recognizes oligo/polyNeu5Ac with DP ≥ 5, but does not bind DP3 or DP4. By contrast, monoclonal antibody A2B5 preferentially recognizes the trisialic acid (DP3) unit [2]. In a biological validation, integrin α5 subunit immunoprecipitated from human melanoma G361 cells reacted with 12E3 (DP ≥ 5) but not with polyclonal antibody H.46 (DP ≥ 8), confirming the chain-length specificity in a native glycoprotein context and revealing that the endogenous oligosialic acid modification on integrin α5 falls within 5 ≤ DP ≤ 7 [3].

Anti-polysialic acid antibodies 12E3 Immunodetection Oligosialic acid epitope mapping

scFv735 Affinity: DP5 Binding Intermediate Between DP4 and DP6

Isothermal titration calorimetry (ITC) measurements of the anti-polysialic acid single-chain Fv fragment (scFv735) against defined-length oligosialic acids reveal a progressive affinity increase with chain length: DP3 binding is too weak to determine (Kd > 5 mM), DP4 Kd = 1.7 × 10⁻³ M, DP5 Kd = 6.5 × 10⁻⁴ M, and DP6 Kd = 3.0 × 10⁻⁴ M [1]. The DP5 value represents a distinct mid-point in this affinity gradient, with a 2.6-fold improvement over DP4 and a 2.2-fold lower affinity than DP6. The full bivalent mAb735 achieves much higher affinity for longer chains (DP9 Kd = 2.6 × 10⁻⁵ M; DP ~41 Kd = 4.1 × 10⁻⁶ M), consistent with avidity effects from paired recognition of trisialic acid units along extended polySia chains [2].

Surface plasmon resonance scFv735 Polysialic acid antibody affinity Thermodynamics

Alternative Complement Pathway: DP5 Is Inert Unlike Long PolySia

Shahraz et al. (2022) tested the ability of defined-length oligo/polysialic acids to interfere with the alternative complement pathway. Soluble polySia avDP20 (MW ~6 kDa) significantly reduced properdin binding to the surface of lesioned Hepa-1c1c7 and PC-12 neuroblastoma cells and blocked lipopolysaccharide-triggered alternative pathway activation in human serum. In stark contrast, monosialic acid, DP3, and DP5 produced no inhibitory effect whatsoever, and neither DP3 nor DP5 bound properdin directly [1]. This establishes a clear functional threshold: complement-modulatory activity requires polySia chains substantially longer than DP5.

Complement system Properdin binding Innate immunity PolySia immunomodulation

Endosialidase NF Recognition: DP5 Adopts a Helical Conformation

Saturation transfer difference (STD) and transferred nuclear Overhauser effect (trNOE) NMR experiments demonstrated that polySia DP5 binds to endosialidase NF in a specific helical conformation [1]. The helical parameters measured for two distinct binding epitopes within DP5 perfectly match those previously determined by NMR for free polySia in solution, indicating that the pentamer length is sufficient to stabilize the helical secondary structure recognized by the enzyme's active site [2]. This conformational property is length-dependent: shorter oligomers (DP3, DP4) lack the full helical architecture and cannot productively engage the endosialidase active site, consistent with the absolute DP5 minimum substrate requirement demonstrated by Hallenbeck et al. [3].

Endosialidase NF STD NMR trNOE PolySia conformation Helical epitope

High-Impact Application Scenarios for DP5


Endo-N Activity Assay: Positive Control and Substrate

DP5 is the shortest defined oligomer that serves as an endo-N substrate. In protocols where endo-N is used as a molecular probe to detect polySia on NCAM or bacterial capsules, DP5 must be included as the minimum positive control to confirm enzyme activity. DP3 and DP4 will not be cleaved and thus cannot validate endo-N functionality [1]. Its defined length also makes it suitable as a calibration standard for HPLC or CE-based analysis of endo-N digestion products (limit digest: DP4, DP3, DP1–2) [2].

PolyST/ST8Sia Acceptor for Enzymatic Assays and Inhibitor Screening

When measuring polysialyltransferase activity using CMP-Neu5Ac as donor, DP5 delivers the maximal rate of polymer elongation, outperforming DP3 and DP4 [1]. For high-throughput inhibitor screens targeting human ST8SiaII or ST8SiaIV—enzymes implicated in cancer metastasis and neurodevelopmental disorders—DP5 (or its fluorescent DMB-labeled derivative) provides the kinetically optimal defined acceptor to maximize assay sensitivity and dynamic range [2].

Immunological Standard for Anti-PolySia Antibody Validation

Because 12E3 recognizes DP ≥ 5, A2B5 prefers DP3, H.46 requires DP ≥ 8, and mAb735 prefers DP > 10, DP5 occupies a unique position in the chain-length specificity matrix [1][2]. A panel of defined oligomers including DP3, DP5, and DP8 is essential for properly calibrating and cross-validating these widely used research antibodies in ELISA, Western blot, immunohistochemistry, and flow cytometry applications [3].

Negative Control for Complement Alternative Pathway Studies

DP5 is experimentally confirmed to have no effect on properdin binding or alternative complement pathway inhibition, in contrast to longer polySia chains (avDP20) [1]. This makes DP5 an indispensable negative control in complement biology experiments, enabling researchers to establish that any observed immunomodulatory activity is genuinely attributable to chain-length-dependent polySia effects rather than to the sialic acid moiety per se.

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